1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine, commonly known as DNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNBP is a piperazine derivative and is a member of the phenylpiperazine class of compounds.
Mechanism of Action
The mechanism of action of DNBP is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, DNBP has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. DNBP has also been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception.
Biochemical and Physiological Effects:
DNBP has been shown to have a variety of biochemical and physiological effects. In animal studies, DNBP has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. DNBP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, DNBP has been shown to have antinociceptive effects, which may make it useful for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using DNBP in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, DNBP has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of using DNBP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of DNBP. One area of research is the development of novel compounds based on DNBP that have improved pharmacological properties. Another area of research is the investigation of DNBP as a potential therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action of DNBP and its effects on the brain and body.
Scientific Research Applications
DNBP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DNBP has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. In pharmacology, DNBP has been investigated for its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. In medicinal chemistry, DNBP has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-5-4-13(11-16(15)19)20-6-8-21(9-7-20)17(23)12-2-1-3-14(10-12)22(24)25/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRBUQUFRUKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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